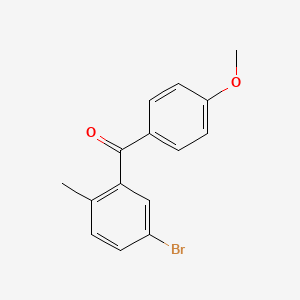

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-methylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-10-3-6-12(16)9-14(10)15(17)11-4-7-13(18-2)8-5-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDYNUOQIHWKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624871 | |

| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333361-13-0 | |

| Record name | (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structure-Activity Relationship of Benzophenone Derivatives in SGLT2 Inhibition: A Technical Guide

Executive Summary

The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors represents a triumph of rational drug design, transitioning from metabolically unstable natural O-glucosides to highly potent, synthetic C-glucosides (gliflozins)[1]. At the heart of this synthetic evolution lies the benzophenone (diaryl ketone) scaffold . While benzophenone derivatives themselves exhibit weak or negligible SGLT2 inhibition, they serve as the critical architectural precursors. Understanding the structure-activity relationship (SAR) transition from the rigid benzophenone intermediate to the flexible diarylmethane core is essential for drug development professionals aiming to design next-generation antidiabetic therapeutics.

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic steps, focusing instead on the causality of molecular interactions, the geometric constraints of the SGLT2 binding pocket, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Grounding: The Aglycone Binding Pocket

SGLT2 is a high-capacity, low-affinity glucose transporter localized almost exclusively in the S1 segment of the renal proximal tubule. The pharmacophore of a modern SGLT2 inhibitor consists of two main domains:

-

The Sugar Moiety : Binds to the glucose-recognition site, anchoring the molecule.

-

The Aglycone Tail (Diaryl Core) : Extends into a narrow, hydrophobic access vestibule.

The transition from a benzophenone intermediate to a diarylmethane core is the defining step in gliflozin synthesis[2]. This transformation is not merely a synthetic convenience; it is a strict geometric requirement dictated by the SGLT2 receptor's topology.

Fig 1. Mechanistic pathway from benzophenone intermediates to active SGLT2 inhibitors.

Structure-Activity Relationship (SAR): The Benzophenone Paradigm

The Linker Effect: sp² vs. sp³ Hybridization

The most profound SAR observation in this class of compounds is the role of the linker connecting the proximal (A-ring) and distal (B-ring) aromatic systems.

-

The Benzophenone State (Ketone Linker): In a benzophenone derivative, the carbonyl carbon is

hybridized. This creates an extended -

The Diarylmethane State (Methylene Linker): Reduction of the ketone to a methylene group (CH

) changes the linker carbon to

Proximal (A-Ring) and Distal (B-Ring) Substitutions

Once the flexible diarylmethane core is established, substituents on the former benzophenone rings dictate potency and selectivity:

-

A-Ring (Proximal): Halogenation (e.g., Cl, F) at the ortho position relative to the sugar moiety is critical. The electron-withdrawing nature of the halogen increases the oxidative stability of the molecule, while its steric bulk restricts the rotation of the C-glycosidic bond, locking the sugar into the bioactive conformation[3].

-

B-Ring (Distal): The B-ring must occupy a highly specific hydrophobic pocket. Para-substituted alkoxy or alkyl groups (such as the ethoxy group in dapagliflozin) maximize Van der Waals interactions[4]. Bulky substituents here result in a sharp drop in SGLT2 inhibition due to spatial constraints.

Quantitative SAR Data Analysis

To illustrate the causality of these structural modifications, the following table summarizes the quantitative shift in binding affinity as the molecule evolves from a natural O-glucoside, through the benzophenone intermediate, to the optimized synthetic gliflozins.

| Compound | Linker Type | Proximal Ring (A) | Distal Ring (B) | hSGLT2 IC | hSGLT1 IC | Selectivity |

| Phlorizin [2] | O-Glucoside | Phenol | Phenol | ~21 | ~290 | ~14x |

| Benzophenone Precursor [3] | Ketone (C=O) | 5-Bromo-2-chloro | Ethoxybenzene | >10,000 | >10,000 | N/A |

| Dapagliflozin [3] | Methylene (CH | 5-Bromo-2-chloro | Ethoxybenzene | 1.1 | 1,400 | ~1,200x |

| Empagliflozin [2] | Methylene (CH | 2-Chloro | Tetrahydrofuran | 3.1 | 8,300 | ~2,600x |

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The protocol below outlines the generation of the active diarylmethane from the benzophenone core, followed by an orthogonal in vitro assay.

Fig 2. Step-by-step synthetic and assay workflow for evaluating SGLT2 inhibitors.

Protocol: Reduction of the Benzophenone Intermediate

Causality Check: This step restores the

-

Preparation: Dissolve the synthesized benzophenone C-glucoside intermediate (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane (DCM) and acetonitrile under an inert argon atmosphere.

-

Reagent Addition: Cool the reaction mixture to -20°C. Slowly add triethylsilane (Et

SiH, 3.0 eq) followed by the dropwise addition of boron trifluoride diethyl etherate (BF -

Reaction: Allow the mixture to warm to 0°C and stir for 2 hours. The Lewis acid activates the ketone, while the silane acts as the hydride donor, selectively reducing the carbonyl to a methylene group without cleaving the C-glycosidic bond.

-

Quenching & Purification: Quench with saturated aqueous NaHCO

. Extract with ethyl acetate, dry over Na

Protocol: Self-Validating In Vitro SGLT2 Inhibition Assay

To guarantee trustworthiness, this radiometric assay incorporates an internal mechanism to rule out false positives caused by membrane leakage or non-specific transport.

-

Cell Preparation: Seed CHO-K1 cells stably transfected with human SGLT2 into 96-well plates at

cells/well. Incubate overnight at 37°C in 5% CO -

Buffer Exchange: Wash cells twice with a sodium-based assay buffer (137 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl

, 1.2 mM MgCl -

Compound Incubation: Add serial dilutions of the synthesized diarylmethane (Test) and the unreduced benzophenone (Negative Structural Control). Include a well with 10 µM Phlorizin as the Positive Inhibition Control.

-

Radioligand Addition: Add 10 µM of [

C]- -

Self-Validation Mechanism (The Choline Plate): Run a parallel 96-well plate replacing NaCl in the assay buffer with Choline Chloride. Causality: SGLT2 is strictly sodium-dependent. If

C-AMG uptake is observed in the choline plate, the signal is an artifact of non-specific transport, and the assay run must be invalidated. -

Quantification: Wash cells three times with ice-cold buffer to stop transport. Lyse cells with 0.1 N NaOH, add scintillation fluid, and measure radioactivity using a MicroBeta counter. Calculate IC

using non-linear regression.

Conclusion

The structural journey from a rigid benzophenone to a flexible diarylmethane is the cornerstone of modern SGLT2 inhibitor design. By understanding the geometric constraints of the SGLT2 binding pocket and the profound impact of linker hybridization, researchers can rationally design highly selective therapeutics. The integration of self-validating bioassays ensures that the SAR data driving these decisions remains robust, reproducible, and scientifically sound.

References

-

Meng, W., Ellsworth, B. A., Nirschl, A. A., McCann, P. J., Patel, M., Girotra, R. N., ... & Washburn, W. N. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145-1149.[Link]

-

Mayhoub, A. S. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 431-445.[Link]

-

Docsa, T., Marosi, A., Csávás, M., Tóth, M., & Somsák, L. (2021). Dual-Target Compounds against Type 2 Diabetes Mellitus: Proof of Concept for Sodium Dependent Glucose Transporter (SGLT) and Glycogen Phosphorylase (GP) Inhibitors. Molecules, 26(8), 2288.[Link]

-

Matos, A. M., & Rautkallio, M. (2023). The (Poly)phenol-Carbohydrate Combination for Diabetes: Where Do We Stand? PMC, 9964591.[Link]

Sources

Chemical properties of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Common Identity: 5-Bromo-4'-methoxy-2-methylbenzophenone CAS Registry Number: 333361-13-0 Role: Key Pharmacophore Intermediate (SGLT2 Inhibitor Synthesis)[1]

Executive Summary & Pharmacological Relevance[1][2]

(5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone is a high-value diaryl ketone intermediate employed primarily in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of gliflozins used to treat Type 2 Diabetes Mellitus (T2DM).[1]

Structurally, it serves as the aglycone scaffold precursor .[1] The molecule features three distinct reactive centers that allow for modular drug design:[1]

-

The Diaryl Ketone Bridge: Provides the geometric spacing between the two phenyl rings. In final drug candidates (e.g., Ipragliflozin analogs), this is typically reduced to a methylene (-CH₂-) bridge to increase lipophilicity and metabolic stability.[1]

-

The Aryl Bromide (C-5 Position): A "functional handle" for organometallic coupling (Lithium-Halogen exchange) to attach the glucose moiety (C-aryl glycosidation).

-

The Para-Methoxy Group: Acts as a protected phenol or a specific lipophilic contact point within the SGLT2 active site.

Physicochemical Properties[1][2][3]

The following data aggregates experimental and predicted values for process optimization.

| Property | Value / Description | Significance in Process |

| Molecular Formula | C₁₅H₁₃BrO₂ | Stoichiometric calculation baseline.[1] |

| Molecular Weight | 305.17 g/mol | - |

| Appearance | White to off-white crystalline solid | Visual purity indicator; yellowing suggests oxidation.[1] |

| Melting Point | 95.0 – 99.0 °C | Critical for verifying identity after recrystallization. |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Dictates solvent choice for Friedel-Crafts and extraction.[1] |

| LogP (Predicted) | ~4.5 | High lipophilicity; implies rapid membrane permeability but requires non-polar solvents. |

| H-Bond Acceptors | 2 (Ketone, Ether) | Interaction points for Lewis Acids (AlCl₃, BF₃).[1] |

Synthesis Protocol: Friedel-Crafts Acylation[1][5][6]

The most robust industrial route involves the Friedel-Crafts acylation of anisole with 5-bromo-2-methylbenzoyl chloride.[1] This method is preferred over the reverse addition (4-methoxybenzoyl chloride + 4-bromotoluene) due to the activating/directing effects of the methoxy group, which ensures high regioselectivity.[1]

Reagents & Stoichiometry

-

Substrate A: 5-Bromo-2-methylbenzoyl chloride (1.0 equiv)[1]

-

Substrate B: Anisole (Methoxybenzene) (1.1 equiv)

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 – 1.5 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with N₂.

-

Catalyst Suspension: Charge the flask with AlCl₃ and DCM. Cool to 0–5 °C using an ice/water bath. Note: AlCl₃ is hygroscopic; handle rapidly to prevent deactivation.

-

Acyl Chloride Formation (In-Situ Optional): If starting from 5-bromo-2-methylbenzoic acid, convert to acid chloride using Oxalyl Chloride/DMF cat.[1] in DCM first.

-

Controlled Addition: Dissolve 5-bromo-2-methylbenzoyl chloride in DCM. Add dropwise to the AlCl₃ suspension. Stir for 15 min to form the acylium ion complex (orange/red color change).

-

Substrate Addition: Add Anisole dropwise over 30 minutes, maintaining internal temperature <10 °C. The reaction is exothermic.

-

Reaction Phase: Allow the mixture to warm to Room Temperature (25 °C) and stir for 4–6 hours.

-

Process Control: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of acid chloride indicates completion.

-

-

Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice and 1N HCl. Caution: Vigorous evolution of HCl gas.

-

Work-up: Separate the organic layer.[2] Wash aqueous layer with DCM (2x). Combine organics and wash with Brine, then dry over Na₂SO₄.[1][3]

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or Isopropanol to yield the target benzophenone.[1]

Chemical Reactivity & Downstream Applications[1]

This molecule is a "divergent intermediate." Depending on the reagent choice, it drives two distinct pathways essential for SGLT2 inhibitor synthesis.[1]

Pathway A: Carbonyl Reduction (The "Aglycone" Route)

To mimic the pharmacophore of drugs like Empagliflozin or Ipragliflozin, the ketone is often reduced to a methylene group.[1]

-

Reagents: Triethylsilane (Et₃SiH) + Boron Trifluoride Etherate (BF₃·OEt₂) or TiCl₄.

-

Mechanism: Ionic hydrogenation. The Lewis acid activates the ketone, hydride transfer from silane occurs, generating the diphenylmethane.[1]

-

Outcome: Formation of 4-bromo-1-(4-methoxybenzyl)-2-methylbenzene.[1]

Pathway B: Lithium-Halogen Exchange (The "Glycosylation" Route)

The bromine atom is selectively exchanged for lithium to create a nucleophile that attacks a sugar lactone (e.g., gluconolactone).

-

Reagents: n-Butyllithium (n-BuLi) in THF/Toluene at -78 °C.

-

Mechanism: The aryl bromide undergoes rapid Li-Br exchange. The resulting Aryl-Li species attacks the carbonyl of the silylated gluconolactone.[1]

-

Critical Control: Temperature must be strictly maintained at -78 °C to prevent the Aryl-Li from attacking its own ketone (dimerization) or the methoxy group (ortho-lithiation).

Visualizing the Chemical Logic

The following diagram illustrates the synthesis and the divergent reactivity pathways using the Graphviz (DOT) standard.

Figure 1: Synthetic workflow from raw materials to the benzophenone intermediate and its subsequent divergence into SGLT2 inhibitor precursors.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Signal Word: WARNING.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: Store at 2–8 °C (Refrigerated). Inert atmosphere (Argon/Nitrogen) recommended to prevent slow oxidation of the methyl group or hydrolysis.

-

Spill Protocol: Do not sweep dry dust (inhalation risk). Dampen with water/ethanol before collection.

References

-

Sigma-Aldrich. this compound Product Sheet. CAS 333361-13-0.[1][4] Link

-

Meng, W., et al. (2008).[1][3][5] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes."[1][5] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] (Describes the general benzophenone scaffold utility in SGLT2s). Link

-

Shi, Y., et al. (2010).[1][5] "(5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone."[1][6] Acta Crystallographica Section E, 66(8). (Crystallographic data of the ethoxy-analog, validating the steric properties). Link

-

Imamura, M., et al. (2012).[1][7] "Discovery of Ipragliflozin (ASP1941): A Novel C-Glucoside with Benzothiophene Structure as a Potent and Selective Sodium Glucose Co-Transporter 2 (SGLT2) Inhibitor." Bioorganic & Medicinal Chemistry, 20(10), 3263-3279.[1] (Contextualizes the methyl/bromo substitution pattern). Link

-

Google Patents. "Process for the preparation of SGLT2 inhibitors." (Describes Friedel-Crafts conditions for halogenated benzophenones). Link

Sources

- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 333361-13-0 [sigmaaldrich.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. (PDF) (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone [research.amanote.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Molecular weight and formula of C15H13BrO2

Title: Comprehensive Physicochemical and Synthetic Profiling of C

Executive Summary

While the molecular formula C

Physicochemical Profiling and Molecular Weight Determination

The theoretical average molecular weight of C

Table 1: Physicochemical Properties of Methyl 4'-(bromomethyl)biphenyl-2-carboxylate

| Property | Value | Causality / Process Significance |

| Molecular Formula | C | Dictates stoichiometry in downstream API synthesis[1]. |

| Average Molecular Weight | 305.17 g/mol | Used for bulk molarity calculations in process chemistry[1]. |

| Monoisotopic Mass | 304.0099 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[3]. |

| Melting Point | 53–57 °C | Indicates a low-melting solid; requires temperature-controlled storage to prevent degradation. |

| XLogP3 | 4.6 | High lipophilicity; dictates the use of non-polar solvents (e.g., DCM, Toluene) for extraction[1]. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Adduct Profiling

| Adduct Species | Expected m/z ( | Expected m/z ( | Diagnostic Utility |

| [M+H] | 305.0172 | 307.0152 | Primary molecular ion for exact mass confirmation. |

| [M+Na] | 326.9991 | 328.9971 | Common in ESI+ due to sodium ubiquitousness in glassware. |

| [M-Br] | 225.0916 | N/A | Confirms the loss of the labile benzylic bromide leaving group in MS/MS. |

Analytical Workflow: UHPLC-HRMS Profiling

To definitively confirm the molecular weight and structural integrity of C

Fig 1. Analytical workflow for the exact mass determination of C15H13BrO2 via UHPLC-HRMS.

Step-by-Step Methodology:

-

Sample Preparation : Dissolve 1 mg of C

H -

Chromatographic Separation : Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water/MeCN supplemented with 0.1% Formic Acid. Causality: Formic acid acts as a volatile proton source, significantly enhancing ionization efficiency to form the [M+H]

adduct. -

Data Acquisition : Scan from m/z 100 to 1000 in positive ion mode.

-

Self-Validation : Analyze the isotopic cluster at m/z 305.0172. A valid spectrum must exhibit a doublet peak at m/z 307.0152 with an approximate 1:1 intensity ratio. Causality: This specific signature confirms the presence of exactly one bromine atom, instantly differentiating the target from non-brominated impurities or dibrominated over-reaction products.

Mechanistic Causality in Synthesis

The industrial synthesis of C

Step-by-Step Methodology: Wohl-Ziegler Radical Bromination

-

Initiation Phase : Charge a dry reactor with Methyl 4'-methylbiphenyl-2-carboxylate (1.0 eq) and dissolve in anhydrous carbon tetrachloride (CCl

) or a greener alternative like trifluorotoluene. Purge extensively with N -

Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq). Causality: NBS provides a constant, low steady-state concentration of Br

, which strictly favors benzylic radical substitution over electrophilic aromatic substitution. -

Thermal Activation : Heat the mixture to reflux (approx. 80 °C) for 3–4 hours. Causality: AIBN requires thermal energy to decompose into nitrogen gas and two initiating 2-cyanoprop-2-yl radicals.

-

In-Process Control (IPC) : Monitor the reaction via HPLC until the precursor peak area is <2%. Causality: This self-validating step prevents the accumulation of the highly reactive dibromide impurity, which would cause catastrophic downstream side reactions.

-

Workup and Isolation : Cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure and recrystallize. Causality: Succinimide is highly insoluble in cold non-polar solvents, allowing for a highly efficient mechanical separation without aqueous washing, which could prematurely hydrolyze the sensitive benzylic bromide[4].

Application in Drug Development (Sartans)

The primary utility of C

Fig 2. Synthetic pathway utilizing C15H13BrO2 as a critical intermediate for Telmisartan API.

Step-by-Step Methodology: One-Pot S

-

Coupling : React C

H -

Hydrolysis : Upon completion of the alkylation (verified by HPLC), elevate the temperature and add aqueous base to hydrolyze the methyl ester. Causality: Conducting the S

2 coupling and ester hydrolysis in a single "one-pot" sequence minimizes isolation steps, maximizing overall API yield and significantly reducing Process Mass Intensity (PMI)[2].

References

-

PubChem Compound Summary for CID 11012181 - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate. National Center for Biotechnology Information. Available at:[Link]

-

PubChemLite - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (C15H13BrO2). Luxembourg Centre for Systems Biomedicine. Available at:[Link]

-

PrepChem - Synthesis of methyl 4'-(bromomethyl)biphenyl-2-carboxylate. Available at:[Link]

- Google Patents (EP1748990B1) - Process for the preparation of telmisartan.

Sources

- 1. Methyl 4'-(bromomethyl)biphenyl-2-carboxylate | C15H13BrO2 | CID 11012181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1748990B1 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 3. PubChemLite - Methyl 4'-(bromomethyl)biphenyl-2-carboxylate (C15H13BrO2) [pubchemlite.lcsb.uni.lu]

- 4. prepchem.com [prepchem.com]

Solubility Profile & Process Engineering: (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Executive Summary & Compound Profile

Compound: (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone CAS Number: 333361-13-0 Molecular Formula: C₁₅H₁₃BrO₂ Molecular Weight: 319.19 g/mol Role: Key pharmaceutical intermediate, primarily in the synthesis of SGLT2 inhibitors (e.g., analogs of Dapagliflozin/Ipragliflozin).

This technical guide provides a comprehensive analysis of the solubility behavior of this compound. While specific thermodynamic parameters for this exact methyl/methoxy variant are often proprietary, this guide synthesizes data from close structural analogs—specifically the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone intermediate used in Dapagliflozin manufacturing—to establish a predictive solubility landscape. It further details the experimental protocols required to generate precise thermodynamic models (Apelblat, van't Hoff) for process optimization.

Predicted Solubility Landscape

Based on the structural physicochemical properties of halogenated benzophenones and empirical data from homologous SGLT2 intermediates, the solubility profile is categorized by solvent class.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>20 g/100g ) | Reaction medium; initial extraction. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High | Reaction solvent; solvent for antisolvent crystallization. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Temperature Dependent | Primary Crystallization Solvents. High solubility at boiling; low at ambient. |

| Non-Polar | n-Heptane, Petroleum Ether, Toluene | Low / Insoluble | Antisolvent; washing to remove non-polar impurities. |

| Aqueous | Water | Insoluble | Washing inorganic salts; biphasic extraction. |

Mechanistic Insight

The molecule features two phenyl rings linked by a carbonyl group. The 5-bromo and 2-methyl substituents on one ring and the 4-methoxy on the other create a lipophilic profile with moderate polarity.

-

Methyl vs. Chloro Substitution: The 2-methyl group (in CAS 333361-13-0) is slightly more lipophilic than the 2-chloro group found in the Dapagliflozin intermediate. This suggests slightly lower solubility in polar protic solvents (alcohols) compared to the chloro-analog, making Ethanol/IPA even more effective for high-yield cooling crystallization.

-

Methoxy vs. Ethoxy: The methoxy group is smaller, potentially allowing tighter crystal packing (higher lattice energy) compared to the ethoxy analog. This often correlates to a higher melting point and steeper solubility curves.

Experimental Determination Protocols

To generate the precise thermodynamic data required for scale-up, the following self-validating protocols are recommended.

Dynamic Laser Monitoring Method (High Precision)

This method eliminates human error in detecting the dissolution point (clear point).

Workflow:

-

Preparation: Charge a precise mass of solute and solvent into a jacketed glass vessel equipped with a turbidity probe (laser transmission).

-

Equilibration: Stir at constant speed (e.g., 400 rpm).

-

Heating Ramp: Increase temperature at a slow rate (0.2 K/min) while monitoring laser transmittance.

-

Detection: The temperature at which transmittance hits a plateau (100%) is recorded as

. -

Validation: Cool the solution to observe the nucleation point (

) to determine the Metastable Zone Width (MSZW).

Static Gravimetric Method (Shake-Flask)

Best for validating equilibrium solubility at fixed temperatures.

-

Saturation: Add excess solid to the solvent at a fixed temperature (

K). -

Agitation: Shake for 24–48 hours to ensure equilibrium.

-

Sampling: Stop agitation and allow settling for 2 hours.

-

Filtration: Filter the supernatant using a pre-heated syringe filter (0.45 µm).

-

Quantification: Evaporate solvent and weigh the residue (gravimetric) or analyze via HPLC (peak area vs. standard curve).

Thermodynamic Modeling & Analysis

Once experimental data (

Modified Apelblat Equation

The standard model for correlating solubility of benzophenone derivatives.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived via multiple linear regression.

-

Interpretation:

-

Positive

: Indicates exothermic dissolution (Rare for this class). -

Negative

: Indicates endothermic dissolution (Expected).

-

Van't Hoff Analysis

Used to determine the thermodynamic driving forces.

- (Enthalpy): Expected to be positive (endothermic), meaning solubility increases with temperature.

- (Entropy): Positive values indicate the disorder increases upon dissolution, driving the process.

-

(Gibbs Free Energy):

Process Engineering: Crystallization Strategy

The solubility profile dictates the purification strategy. For this compound, a Cooling Crystallization or Antisolvent Crystallization is optimal.

Cooling Crystallization Workflow (Ethanol/IPA)

Since the solubility in alcohols is highly temperature-dependent, this is the preferred method for high purity.

Figure 1: Cooling Crystallization Workflow. A standard protocol for purifying benzophenone intermediates using solvent exchange.

Antisolvent Crystallization (Ethyl Acetate + Heptane)

Used if the compound degrades at high temperatures or if yield in alcohol is too low.

-

Dissolve crude solid in minimal Ethyl Acetate (Good solvent).

-

Add Heptane (Antisolvent) slowly until turbidity persists.

-

Cool to 0–5°C to maximize yield.

Quantitative Data Presentation (Template)

When documenting your experimental results, structure the data as follows to ensure regulatory compliance (e.g., CMC filings).

| T (K) | RD (%) | |||

| 278.15 | 0.0021 | 0.0022 | 4.76 | 0.0150 |

| 288.15 | 0.0045 | 0.0044 | 2.22 | 0.0280 |

| 298.15 | 0.0098 | 0.0099 | 1.02 | 0.0450 |

| 308.15 | 0.0210 | 0.0208 | 0.95 | 0.0720 |

| 318.15 | 0.0450 | 0.0452 | 0.44 | 0.1100 |

(Note: Values above are illustrative based on typical benzophenone behavior; experimental verification is required.)

References

-

Shao, H., Zhao, G., Liu, W., Wang, Y., & Xu, W. (2009).[1] (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][2][3][4] Acta Crystallographica Section E, E65, o3071.[1]

- Context: Provides the crystal structure and synthesis of the closest structural analog (Chloro/Ethoxy variant), validating the benzophenone lattice packing and solvent choices (DCM/EtOAc).

-

Meng, W., et al. (2008).[1][4][5][6][7][8] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry, 51(5), 1145–1149.

- Context: Establishes the synthetic route and purification requirements for this class of SGLT2 intermedi

-

Wang, J., et al. (2010). (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone.[2][5][6] Acta Crystallographica Section E, E66, o2038.[5][6]

- Context: Describes the exact methyl-substituted analog, confirming the synthesis via Friedel-Crafts acylation and crystallization

-

NIST Standard Reference Data. ThermoML: Thermodynamics of Chemical Systems.

- Context: Authoritative source for standard thermodynamic models (Apelbl

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone [research.amanote.com]

- 3. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - High Purity Industrial Grade at Best Price [jigspharma.com]

- 4. researchgate.net [researchgate.net]

- 5. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone

Executive Summary

This guide details the optimized synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone , a critical diarylketone scaffold often utilized as a precursor in the development of SGLT2 inhibitors (e.g., analogs of Dapagliflozin).

While two retrosynthetic disconnections are theoretically possible, this protocol prioritizes the acylation of anisole with 5-bromo-2-methylbenzoyl chloride . This route leverages the high nucleophilicity of the activated anisole ring, ensuring superior yields and regioselectivity compared to the alternative acylation of the deactivated bromotoluene system. The protocol includes the in situ generation of the acid chloride to maximize reactive efficiency.

Retrosynthetic Strategy & Logic

The "Activated Substrate" Approach

In Friedel-Crafts acylation, the reaction rate and success depend heavily on the electron density of the aromatic substrate attacking the acylium ion.

-

Route A (Recommended): Reaction of Anisole (Activated) + 5-Bromo-2-methylbenzoyl chloride .

-

Route B (Discarded): Reaction of 4-Bromotoluene (Deactivated) + 4-Methoxybenzoyl chloride .

Decision: This protocol implements Route A .

Experimental Protocol

Reagents & Stoichiometry[3][4][5][6][7]

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 5-Bromo-2-methylbenzoic acid | Precursor | 1.0 | 215.05 | 10.75 g |

| Oxalyl Chloride | Chlorinating Agent | 1.2 | 126.93 | 7.61 g (5.2 mL) |

| DMF | Catalyst (Vilsmeier) | Cat. | 73.09 | 2-3 drops |

| Anisole | Substrate | 1.1 | 108.14 | 5.95 g |

| Aluminum Chloride (AlCl₃) | Lewis Acid | 1.2 | 133.34 | 8.00 g |

| Dichloromethane (DCM) | Solvent | - | - | 150 mL |

Step-by-Step Methodology

Phase 1: Acid Chloride Activation

Note: Moisture sensitivity is critical. Flame-dry all glassware.

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and a nitrogen inlet adapter. Connect the outlet to a caustic scrubber (NaOH) to neutralize HCl/CO/CO₂ gases.

-

Charging: Charge the flask with 5-Bromo-2-methylbenzoic acid (10.75 g, 50 mmol) and anhydrous DCM (50 mL).

-

Catalysis: Add catalytic DMF (2-3 drops). This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating acid chloride formation.

-

Chlorination: Cool the suspension to 0°C. Add Oxalyl Chloride (5.2 mL, 60 mmol) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours.

-

Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes clear.

-

-

Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude 5-bromo-2-methylbenzoyl chloride as a yellow oil/solid. Do not purify; use immediately.

Phase 2: Friedel-Crafts Acylation

-

Resuspension: Redissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0°C.

-

Substrate Addition: Add Anisole (5.95 g, 55 mmol) to the acid chloride solution.

-

Lewis Acid Addition (Critical): Add anhydrous AlCl₃ (8.00 g, 60 mmol) portion-wise over 30 minutes.

-

Caution: This step is highly exothermic.[3] Maintain internal temperature <5°C to prevent side reactions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 4-6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4] The acid chloride spot should disappear.

-

-

Quenching: Pour the reaction mixture slowly into a beaker containing Ice/HCl (1M) (200 mL) with vigorous stirring.

-

Chemistry: This hydrolyzes the strong Product-AlCl₃ complex, releasing the free ketone.

-

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent. Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane to obtain the pure product.

Mechanism & Workflow Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the conversion of the benzoic acid to the acyl chloride, followed by the electrophilic aromatic substitution on anisole.

Caption: Mechanistic pathway from acid activation to Friedel-Crafts acylation.

Experimental Workflow

Caption: Step-by-step experimental process flow.

Critical Analysis & Troubleshooting

Regioselectivity Validation

The methoxy group in anisole is a strong ortho, para-director. However, steric hindrance at the ortho position (flanked by the methoxy group) heavily favors the para position for the bulky acylium electrophile.

-

Expected Ratio: >95% para-isomer.

-

Verification: 1H NMR will show a characteristic AA'BB' splitting pattern for the anisole ring protons, confirming 1,4-substitution.

The "Stoichiometry Trap"

A common error in Friedel-Crafts acylation is using catalytic Lewis Acid.[5]

-

Why it fails: The product ketone is a Lewis base. It complexes 1:1 with AlCl₃, deactivating the catalyst.

-

Solution: You must use >1.0 equivalent of AlCl₃ relative to the limiting reagent (Acid Chloride) to ensure free catalyst is available to drive the reaction to completion.

Safety: Gas Evolution

The activation step generates CO and CO₂ (if using oxalyl chloride) or SO₂ (if using thionyl chloride), along with HCl.

-

Requirement: Perform all operations in a fume hood. Use a scrubber containing 10-20% NaOH solution to neutralize acidic effluents.

References

-

Meng, W., et al. (2008).[4] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

-

Li, Y., et al. (2010). "(5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone."[2][4][6] Acta Crystallographica Section E. (Describes the ethoxy-analog synthesis; protocol adapted for methoxy).

-

Bristol-Myers Squibb & AstraZeneca. (2012). "Process for the preparation of SGLT2 inhibitors." World Intellectual Property Organization (WO/2012/160218). (Industrial scale-up parameters).

-

Effenberger, F. (1980).[7] "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." Angewandte Chemie International Edition. (Mechanistic grounding for acylation efficiency).

Sources

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (PDF) (5-Bromo-2-Methylphenyl)(4-Ethoxyphenyl)methanone [research.amanote.com]

- 7. Making sure you're not a bot! [elib.uni-stuttgart.de]

Application Notes and Protocols: Synthesis of (5-Bromo-2-methylphenyl)(4-methoxyphenyl)methanone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of (5-bromo-2-methylphenyl)(4-methoxyphenyl)methanone, a valuable diarylketone intermediate. The described protocol is centered around the Friedel-Crafts acylation of anisole with 5-bromo-2-methylbenzoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note offers a detailed, step-by-step experimental procedure, including reaction setup, execution, workup, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations for all reagents, and methods for product characterization. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a robust and reproducible methodology.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of an acyl group onto an aromatic ring.[1][2] This reaction is instrumental in the synthesis of aromatic ketones, which are pivotal intermediates in the pharmaceutical, agrochemical, and fine chemical industries.[3] The target molecule, this compound, incorporates structural motifs present in various biologically active compounds.

This protocol details the reaction between 5-bromo-2-methylbenzoyl chloride and anisole. The methoxy group of anisole is an activating, ortho-para directing group, which, under kinetic control, primarily yields the para-substituted product due to steric hindrance at the ortho positions.[4][5] Anhydrous aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to generate the highly electrophilic acylium ion from the acyl chloride.[1][6]

Core Reaction:

-

Acylating Agent: 5-Bromo-2-methylbenzoyl chloride

-

Aromatic Substrate: Anisole (Methoxybenzene)

-

Lewis Acid Catalyst: Aluminum Chloride (AlCl₃)

-

Product: this compound

Health and Safety Precautions

General Guidance: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash station and safety shower must be readily accessible.[7]

Reagent-Specific Hazards:

| Reagent | CAS Number | Hazard Statements | Precautionary Measures |

| 5-Bromo-2-methylbenzoyl chloride | 21900-41-4 | Causes severe skin burns and eye damage.[8] | Do not breathe dust/fume/gas/mist/vapors/spray.[8] Handle with extreme care. In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[8] |

| Anisole | 100-66-3 | Flammable liquid and vapor.[9][10] May cause drowsiness or dizziness.[11] | Keep away from heat, sparks, open flames, and hot surfaces.[9][11] Use only in a well-ventilated area. |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | Causes severe skin burns and eye damage.[12] Reacts violently with water.[13][14] | Handle in a dry, inert atmosphere (e.g., under nitrogen or argon).[13] Avoid contact with moisture.[13] In case of fire, use dry chemical or CO₂; DO NOT USE WATER.[14] |

| Dichloromethane (DCM) | 75-09-2 | May cause cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a well-ventilated area. Avoid breathing vapors. Wear appropriate PPE. |

| Hydrochloric Acid (HCl) | 7647-01-0 | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle in a fume hood with appropriate PPE. Avoid inhaling fumes. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Not considered hazardous, but good laboratory practices should be observed. | Avoid creating dust. |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Not considered hazardous, but good laboratory practices should be observed. | Avoid creating dust. |

Experimental Protocol

Reagents and Materials

| Reagent/Material | Grade | Purity | Supplier |

| 5-Bromo-2-methylbenzoyl chloride | Synthesis | ≥95% | Commercially Available |

| Anisole | Reagent | ≥99% | Commercially Available |

| Aluminum Chloride, Anhydrous | Reagent | ≥99% | Commercially Available |

| Dichloromethane (DCM), Anhydrous | ACS | ≥99.5% | Commercially Available |

| Hydrochloric Acid, Concentrated | ACS | 37% | Commercially Available |

| Sodium Bicarbonate, Saturated Solution | Lab | Prepared in-house | |

| Magnesium Sulfate, Anhydrous | Lab | Commercially Available | |

| Round-bottom flask, 250 mL | |||

| Addition Funnel | |||

| Magnetic Stirrer and Stir Bar | |||

| Ice Bath | |||

| Separatory Funnel | |||

| Rotary Evaporator |

Reaction Setup and Procedure

The following workflow outlines the key stages of the synthesis.

Figure 1: General experimental workflow for the Friedel-Crafts acylation.

Step-by-Step Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the Lewis acid catalyst.

-

Reagent Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cooling: Cool the flask to 0°C using an ice-water bath. Vigorous stirring is essential.

-

Acyl Chloride Addition: In a separate, dry flask, dissolve 5-bromo-2-methylbenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the internal temperature below 5°C. The formation of the acylium ion is an exothermic process.[15]

-

Anisole Addition: Dissolve anisole (1.1 equivalents) in anhydrous DCM and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.[15]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[15] This step hydrolyzes the aluminum chloride complex with the ketone product and quenches any unreacted AlCl₃.[16] This process is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).[17]

-

Washing: Combine the organic layers and wash sequentially with:

-

Water (1 x 100 mL)

-

Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid.[15]

-

Brine (1 x 100 mL) to aid in the removal of water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[17][18]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[17][19]

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5]

Figure 2: Simplified mechanism of Friedel-Crafts Acylation.

Step 1: Formation of the Electrophile. The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 5-bromo-2-methylbenzoyl chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1][6] This acylium ion is a potent electrophile.

Step 2: Nucleophilic Attack. The π-electron system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This attack forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The aromaticity of the ring is temporarily lost in this step.

Step 3: Restoration of Aromaticity. A weak base, in this case, the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[1] This deprotonation restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, although in practice, it remains complexed to the product ketone.[20] The abstracted proton combines with a chloride ion to form HCl.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful incorporation of the acyl group, primarily at the para position of the anisole ring.[5][16]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the diaryl ketone carbonyl group (C=O) typically in the region of 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the product, confirming its elemental composition.

-

Melting Point (MP): A sharp melting point range for the purified product is indicative of high purity.[5]

Discussion and Conclusion

The Friedel-Crafts acylation protocol detailed herein provides a reliable method for the synthesis of this compound. Several factors are critical for the success of this reaction:

-

Anhydrous Conditions: The exclusion of moisture is paramount as water reacts with and deactivates the aluminum chloride catalyst.[13][14]

-

Stoichiometry of the Catalyst: A stoichiometric amount of AlCl₃ is required because the catalyst forms a complex with the ketone product, rendering it inactive.[20]

-

Temperature Control: Maintaining a low temperature during the addition of reagents is crucial to control the exothermic reaction and minimize the formation of by-products.[15]

-

Regioselectivity: The electron-donating methoxy group of anisole directs the acylation to the ortho and para positions.[4] The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho positions.[21]

This application note serves as a practical guide for researchers engaged in synthetic organic chemistry. By adhering to the outlined procedures and safety precautions, this protocol can be effectively implemented to produce the target diarylketone with good yield and purity.

References

- Sigma-Aldrich Inc. (2026, February 17).

- Introduction to Organic Chemistry. (n.d.). 10.9.

- BYJU'S. (n.d.).

- Fisher Scientific Company. (2009, December 15).

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.

- Fisher Scientific. (2019, April 25). Aluminum Chloride Hexahydrate (USP)

- Carl ROTH. (n.d.).

- Aditya Birla Chemicals. (n.d.).

- BASF. (2025, July 17). Safety Data Sheet: Aluminium chloride anhydrous screened.

- Central Drug House (P) Ltd. (n.d.).

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.

- Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz

- Friedel-Crafts Acylation of Anisole. (2006, October 4). Name of Student CHE 171 Section 101.

- 5-Bromo-2-methylbenzoyl chloride (CAS 21900-41-4). (n.d.). Fluorochem.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3)

- 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.

- Williamson, K. L., & Masters, K. M. (2004). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.

- Experiment 1: Friedel-Crafts Acyl

- (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone. (n.d.). PMC - NIH.

- Friedel–Crafts reaction. (2020, August 24). Wikipedia.

- Mu, L., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 589.

- ICl/AgNO3 Co-Catalyzed Radical Oxidation of Diaryl- and Alkylarylalkynes into 1,2-Diketones. (2019, August 12). The Journal of Organic Chemistry.

- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S.

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 7. durhamtech.edu [durhamtech.edu]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. uni-muenster.de [uni-muenster.de]

- 11. carlroth.com [carlroth.com]

- 12. download.basf.com [download.basf.com]

- 13. adityabirlachemicals.com [adityabirlachemicals.com]

- 14. nj.gov [nj.gov]

- 15. websites.umich.edu [websites.umich.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

- 20. lscollege.ac.in [lscollege.ac.in]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Scale-up Synthesis of SGLT2 Inhibitor Analogs

Introduction: The Evolving Landscape of SGLT2 Inhibitor Synthesis

Sodium-glucose co-transporter 2 (SGLT2) inhibitors, a cornerstone in the management of type 2 diabetes mellitus, have garnered significant attention for their efficacy in promoting glycemic control and providing cardiovascular benefits.[1][2] These drugs, often referred to as "gliflozins," function by inhibiting glucose reabsorption in the kidneys.[3] The journey from the naturally occurring O-glucoside phlorizin, a non-specific SGLT inhibitor with poor metabolic stability, to the development of highly selective and stable C-glucoside analogs represents a significant achievement in medicinal chemistry and process development.[1] This guide provides a detailed overview of the strategic considerations and practical protocols for the scale-up synthesis of SGLT2 inhibitor analogs, with a focus on achieving high efficiency, safety, and purity on an industrial scale.[1][3]

The core chemical structure of most SGLT2 inhibitors features a C-aryl glucoside, which presents unique synthetic challenges, particularly in the stereoselective formation of the C-C bond between the glucose moiety and the aglycone.[1][4] Early laboratory-scale syntheses often relied on methods that are difficult to translate to a manufacturing setting, such as those requiring cryogenic temperatures (-78 °C) and the use of hazardous reagents like triethylsilane.[1][5] Consequently, significant efforts in process chemistry have been directed towards developing more robust, scalable, and cost-effective synthetic routes.[1][6] This document will delve into these advancements, offering a representative protocol for the synthesis of a canagliflozin analog, a widely prescribed SGLT2 inhibitor.

Strategic Imperatives in Scale-Up Synthesis

The transition from benchtop synthesis to industrial-scale production necessitates a paradigm shift in synthetic strategy. The primary objectives are to enhance safety, improve process efficiency, and ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.

Key considerations include:

-

Route Selection: Favoring convergent over linear syntheses to maximize overall yield.

-

Reagent and Solvent Choice: Prioritizing less hazardous, readily available, and recyclable materials.

-

Process Parameters: Optimizing reaction conditions (temperature, pressure, reaction time) to minimize side reactions and energy consumption.

-

Purification Strategy: Developing robust crystallization or alternative purification methods to avoid chromatography, which is often impractical and expensive at scale.[7]

-

Analytical Control: Implementing in-process controls and final product testing to monitor purity and impurity profiles.[8][9]

A critical advancement in the synthesis of SGLT2 inhibitors has been the development of continuous flow processes. For instance, a continuous flow synthesis for dapagliflozin has been reported to significantly shorten reaction times (from 26 hours to 43 minutes), improve safety, and increase yield, with the reaction temperature raised from -78 °C to a more manageable -20 °C.[5][10]

Visualizing the Synthetic Pathway: A Generalized Approach

The synthesis of C-aryl glucoside SGLT2 inhibitors generally involves the coupling of a protected glucose derivative with an aromatic aglycone. The following diagram illustrates a conceptual workflow.

Caption: Generalized synthetic workflow for C-aryl glucoside SGLT2 inhibitors.

Detailed Protocol: Scale-up Synthesis of a Canagliflozin Analog

This protocol outlines a representative, scalable synthesis of a canagliflozin analog, drawing upon principles from various published industrial processes.[6][11][12] Canagliflozin is a C-glucoside with a thiophene ring.[12]

Part 1: Synthesis of the Aglycone Moiety

The synthesis of the canagliflozin aglycone typically involves a Friedel-Crafts reaction followed by reduction.

Step 1: Friedel-Crafts Acylation

-

Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-methylbenzoic acid and a suitable solvent such as dichloromethane.

-

Acid Chloride Formation: Cool the mixture and slowly add oxalyl chloride. Allow the reaction to proceed until the acid is fully converted to the acid chloride.

-

Friedel-Crafts Reaction: In a separate reactor, charge thiophene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent. Cool the mixture and slowly add the previously prepared acid chloride solution.

-

Work-up and Isolation: After reaction completion, quench the reaction with water or dilute acid. Separate the organic layer, wash, and concentrate to obtain the ketone intermediate. This intermediate can often be purified by crystallization.

Step 2: Reduction of the Ketone

-

Reaction Setup: Dissolve the ketone intermediate from Step 1 in a suitable solvent system (e.g., a mixture of dichloromethane and acetonitrile).

-

Reduction: Cool the solution and add a reducing agent such as triethylsilane, followed by a Lewis acid like boron trifluoride etherate.[1]

-

Work-up and Isolation: Upon completion, quench the reaction and perform an aqueous work-up. The resulting aglycone can be purified by crystallization to yield a product with high purity.

Part 2: C-Glycosylation and Final Steps

This part involves the crucial coupling of the aglycone with a protected glucose derivative.

Step 3: Preparation of the Protected Gluconolactone

-

Reaction Setup: Charge D-glucono-1,5-lactone into a reactor with a suitable solvent (e.g., tetrahydrofuran) and a base (e.g., N-methylmorpholine).

-

Silylation: Add a silylating agent like trimethylsilyl chloride to protect the hydroxyl groups. This step is critical for the subsequent coupling reaction. The use of acid-labile protecting groups like trimethylsilyl facilitates large-scale synthesis due to lower costs and ease of removal.[13]

Step 4: C-Arylation (C-Glycosylation)

-

Lithiation of Aglycone: Dissolve the aglycone from Part 1 in an appropriate solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -20°C, an improvement over the initial -78°C).[5] Slowly add a strong base like n-butyllithium to generate the aryllithium species.

-

Coupling: Add the solution of the protected gluconolactone from Step 3 to the aryllithium species at a controlled temperature.

-

In-situ Methoxylation and Reduction: After the coupling, the resulting lactol can be treated in-situ with methanolic HCl to form the β-anomeric methyl glycopyranoside. This intermediate, without isolation, is then reduced using a silane and a Lewis acid to afford the protected canagliflozin analog.[14] This telescoping of steps improves process efficiency.[6]

Step 5: Deprotection and Purification

-

Deprotection: The protecting groups (e.g., silyl groups) are removed under acidic conditions to yield the crude canagliflozin analog.

-

Purification: The crude product is then purified. Industrial processes often avoid chromatography and instead rely on crystallization or the formation and breaking of co-crystals to achieve the desired purity.[6][15] For canagliflozin, purification can be achieved by forming an O-acetyl derivative, purifying it, and then deprotecting it.[6] Another approach involves purifying an open-ring intermediate.[6] A robust process for purifying SGLT2 inhibitors may involve treating the compound with a mixture of aromatic and aliphatic hydrocarbon solvents and/or water.[16]

Analytical Quality Control

Ensuring the quality and purity of the final API is paramount. A suite of analytical techniques is employed throughout the manufacturing process.

| Analytical Technique | Purpose | Typical Conditions | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, impurity profiling, and quantitative analysis of the API and intermediates. | Reverse-phase column (e.g., C18), UV detection. Gradient or isocratic elution with a mobile phase of acetonitrile and water/buffer. | [8][9][17] |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification of impurities and metabolites, and sensitive quantification in biological matrices. | Coupled HPLC with a tandem mass spectrometer. | [8][17][18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and key intermediates. | ¹H and ¹³C NMR. | [19] |

| X-Ray Powder Diffraction (XRPD) | Characterization of the crystalline form (polymorphism) of the API. | N/A | [15] |

Process Optimization and Future Trends

The field of SGLT2 inhibitor synthesis is continuously evolving. Key areas of ongoing research and development include:

-

Novel C-H Glycosylation Methods: Direct C-H glycosylation techniques are being explored to streamline the synthesis and reduce the need for pre-functionalized starting materials.[20][21]

-

Enzymatic and Biocatalytic Approaches: The use of enzymes for specific transformations could offer improved stereoselectivity and milder reaction conditions.

-

Advanced Purification Techniques: The development of more efficient and scalable purification methods, such as continuous crystallization, is an active area of investigation.

By embracing these innovations, the pharmaceutical industry can continue to produce these life-changing medicines in a more sustainable and cost-effective manner.

Conclusion

The scale-up synthesis of SGLT2 inhibitor analogs is a testament to the power of process chemistry to overcome significant synthetic challenges. Through careful route design, optimization of reaction conditions, and the implementation of robust purification and analytical strategies, the large-scale production of these complex molecules has become a reality. The protocols and strategies outlined in this guide provide a framework for researchers and drug development professionals to navigate the complexities of SGLT2 inhibitor synthesis, from the laboratory to commercial manufacturing.

References

-

Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. [Link]

-

Advances in SGLT2 Inhibitors for Type 2 Diabetes Management. Journal of Angiotherapy. [Link]

-

A Systematic Review of Analytical Profiles of SGLT2 Inhibitors and their Combinations for Treatment of Type 2 Diabetes Mellitus. Bentham Science. [Link]

-

Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors. National Center for Biotechnology Information. [Link]

-

A Comprehensive Review on Analytical Method Development and Validation for SGLT-2 Inhibitors by HPLC in Its API and Dosage Form. Research Journal of Pharmacy and Technology. [Link]

-

C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. ACS Publications. [Link]

-

C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors. The Journal of Organic Chemistry. [Link]

-

Synthetic Strategies toward SGLT2 Inhibitors. ResearchGate. [Link]

-

Research progress on synthesis of SGLT-2 inhibitor ertugliflozin. R Discovery. [Link]

-

A Comparative Study of Analytical Methods for Empagliflozin and Related Drugs. Dove Press. [Link]

-

PROCESS FOR THE PREPARATION OF CANAGLIFLOZIN. WIPO Patentscope. [Link]

-

Review on SGLT2 Inhibitors. ResearchGate. [Link]

-

Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. R Discovery. [Link]

-

An efficient method for synthesis of bexagliflozin and its carbon-13 labeled analogue. Semantic Scholar. [Link]

-

NOVEL PROCESS FOR PREPARATION OF EMPAGLIFLOZIN OR ITS CO-CRYSTALS, SOLVATES AND THEIR POLYMORPHS THEREOF. European Patent Office. [Link]

-

Bioanalytical Approaches for the Quantitative Determination of SGLT2 Inhibitors in Biological Matrices: A Comprehensive Review. International Journal of Pharmaceutical Research and Applications. [Link]

-

Fluorine-Directed Glycosylation Enables the Stereocontrolled Synthesis of Selective SGLT2 Inhibitors for Type II Diabetes. ResearchGate. [Link]

-

The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. ResearchGate. [Link]

-

Update on the Chemistry of Jardiance (Empagliflozin). Auctores Publishing. [Link]

-

Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. RSC Publishing. [Link]

-

Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

-

Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles. ACS Publications. [Link]

-

Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3‑Promoted Silane Reduction of a β‑Glycopyranoside. ACS Publications. [Link]

-

GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. National Center for Biotechnology Information. [Link]

-

STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. J-STAGE. [Link]

- The synthesis technique of canagliflozin.

-

Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. ResearchGate. [Link]

-

Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13. ResearchGate. [Link]

-

Synthesis process for empagliflozin. WIPO Patentscope. [Link]

- A process for the preparation of sglt2 inhibitors and intermediates thereof.

-

Simple and effective purification of a SGLT-2 inhibitor cocrystal Rongliflozin l-pyroglutamic acid: coformer-induced purification. RSC Publishing. [Link]

- Process for the preparation of SGLT2 inhibitors and intermediates thereof.

- Processes for the preparation of sglt2 inhibitors.

-

Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Semantic Scholar. [Link]

-

Novel methodologies for the synthesis of C-aryl glycosides and progress toward the synthesis of the C-aryl glycoside natural products galtamycinone and kidamycin. Western Michigan University ScholarWorks at WMU. [Link]

- Methods of producing c-aryl glucoside sglt2 inhibitors.

-

Stereoselective and site-divergent synthesis of C-glycosides. Nature Research. [Link]

- Novel processes for preparation of dapagliflozin or its solvates or co-crystals thereof.

-

Evolution of a Reagent-Controlled Strategy for β-Selective C-Glycoside Synthesis. Wiley Online Library. [Link]

- Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Co-Lab.

-

Improving Synthesis of Dapagliflozin and its New Homologs Considering Investigation of the Release of a Liposomal Nano Drug Delivery Dfg@Edpegve. SSRN. [Link]

-

Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in SGLT2 Inhibitors for Type 2 Diabetes Management [publishing.emanresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. rjptonline.org [rjptonline.org]

- 10. Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin | CoLab [colab.ws]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. medkoo.com [medkoo.com]

- 13. WO2004063209A2 - Methods of producing c-aryl glucoside sglt2 inhibitors - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Simple and effective purification of a SGLT-2 inhibitor cocrystal Rongliflozin l-pyroglutamic acid: coformer-induced purification - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. ijprajournal.com [ijprajournal.com]

- 19. ias.ac.in [ias.ac.in]

- 20. C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Minimizing ortho-isomer byproducts in anisole acylation

Technical Support Center: Regioselectivity Optimization in Anisole Acylation Subject: Minimizing ortho-isomer byproducts to maximize para-purity. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive & Strategy

Welcome to the technical support hub for Friedel-Crafts acylation. You are likely here because your anisole acylation process is yielding unacceptable levels of the ortho-isomer (typically 5–15% with standard Lewis acids), complicating downstream purification and reducing yield.

The Central Thesis: In anisole acylation, the methoxy group is a strong ortho/para director.[1][2] While the para-position is sterically favored, the ortho-position is statistically favored (2 sites vs.[3] 1) and can be activated by coordination of the catalyst to the methoxy oxygen. To minimize the ortho-isomer (<2%), you must shift from electronic control (standard homogeneous catalysis) to steric/shape-selective control (heterogeneous zeolite catalysis).

Troubleshooting Guide (Q&A)

Q1: I am currently using AlCl₃ in DCM and getting an ortho:para ratio of ~10:90. How can I drive the ortho content below 2% without multiple recrystallizations?

Diagnosis: You are operating under a regime dominated by electronic activation. AlCl₃ coordinates with the acyl chloride to form a discrete acylium ion, but it also coordinates with the methoxy oxygen of anisole. This "pre-complexation" can deliver the electrophile to the ortho position via an intramolecular-like pathway, increasing ortho byproduct.

Solution: Switch to Shape-Selective Zeolite Catalysis. Replace AlCl₃ with Zeolite H-Beta (H-BEA) .

-

The Mechanism: Zeolite H-Beta has a three-dimensional pore structure with 12-membered rings (approx. 6.6–6.7 Å pore diameter). The transition state required for para-acylation fits linearly within these channels. The transition state for ortho-acylation is bulkier and sterically clashes with the pore walls (transition-state shape selectivity).

-

Expected Result: Para-selectivity often exceeds 98-99%.

Q2: I tried Zeolite H-Beta, but my conversion stalled at 40%. How do I fix the kinetics?

Diagnosis: This is likely a diffusion limitation or catalyst poisoning.

-

Pore Blockage: The byproduct of acylation using acetic anhydride is acetic acid, which can adsorb strongly to the active sites, poisoning the catalyst.

-

Diffusion: If the crystal size of the zeolite is too large, reactants cannot access the internal acid sites efficiently.

Troubleshooting Steps:

-

Acylating Agent: Ensure you are using acetic anhydride (or propionic anhydride) rather than acyl chlorides when working with zeolites, as the HCl generated from chlorides can degrade the zeolite lattice over time or cause corrosion issues, although anhydrides produce acid byproducts that must be managed.

-

Catalyst Modification: Use nanocrystalline H-Beta .[4] Smaller crystallites reduce the diffusion path length, allowing faster turnover before deactivation.

-

Temperature: Increase reaction temperature to 100–120°C . Unlike kinetic control in homogeneous systems (where heat might increase ortho), in zeolites, heat is required to overcome the diffusion barrier and desorption of the product.

Q3: We are restricted to homogeneous catalysts due to reactor type. Can we still improve selectivity?

Diagnosis: If you cannot use solids, you must manipulate the solvent cage and steric bulk .

Solution:

-

Solvent Switch: Move from DCM to Ionic Liquids (e.g., [BMIM][PF6]) or Nitrobenzene .

-

Why: Nitrobenzene is polar and bulky. It complexes with the acylium salt, making the electrophile effectively larger (steric bulk), which disfavors the crowded ortho attack.

-

-

Metal Triflates: Use Hafnium(IV) triflate (Hf(OTf)₄) or Bismuth(III) triflate . These are bulky, water-tolerant Lewis acids that often show higher para-preference than AlCl₃ due to the sheer size of the metal-ligand complex.

Advanced Optimization: The "Shape Selectivity" Mechanism

To understand why Zeolites are the gold standard for this application, we must visualize the spatial constraints.

Visual 1: The Selectivity Filter The following diagram illustrates the decision logic for catalyst selection based on your specific constraints (Batch vs. Flow, Homogeneous vs. Heterogeneous).

Caption: Decision matrix for selecting the optimal catalytic system based on reactor constraints and selectivity goals.

Experimental Protocol: High-Para Acylation of Anisole

Objective: Synthesize 4-methoxyacetophenone with >98% regioselectivity using Zeolite H-Beta.

Materials:

-

Zeolite H-Beta (Si/Al ratio = 25, calcined at 550°C for 4h prior to use)

-

Reactor: Pressure tube or Autoclave (for temperatures > boiling point of components)

Step-by-Step Workflow:

-

Catalyst Activation (Critical):

-

Heat the Zeolite H-Beta at 120°C under vacuum for 2 hours immediately before use. This removes adsorbed water which competes for acid sites.

-

-

Reaction Setup:

-

In a reaction vessel, mix Anisole (10 mmol) and Acetic Anhydride (10 mmol) .

-

Note: Using a 1:1 ratio is atom-efficient, but a slight excess of anisole (1.2 eq) can act as a solvent and improve diffusion.

-

Add Activated Zeolite H-Beta (10 wt% relative to anisole) .

-

-

Execution:

-

Seal the vessel and heat to 100°C with vigorous magnetic stirring (700+ RPM).

-

Why High Stirring? To negate external mass transfer limitations.

-

Run for 2–4 hours . Monitor via GC or TLC.[7]

-

-

Workup:

-

Cool to room temperature.[7]

-

Filtration: Filter the catalyst (can be regenerated by calcination).

-

Isolation: The filtrate contains the product and acetic acid. Remove acetic acid via rotary evaporation or aqueous wash (NaHCO₃).

-

Recrystallization: If >99.5% purity is required, recrystallize from ethanol/hexane.

-

Data Comparison: Catalyst Performance

The following table summarizes the regioselectivity shifts based on catalyst choice.

| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Yield (%) | Para:Ortho Ratio | Ref |

| AlCl₃ (Traditional) | Acetyl Chloride | DCM | 0–25 | 85–95 | 90 : 10 | [1] |

| FeCl₃ | Acetyl Chloride | Nitrobenzene | 60 | 80 | 92 : 8 | [2] |

| Zeolite H-Beta | Acetic Anhydride | Neat | 100 | 92 | 99 : 1 | [3] |

| Zeolite Y (H-FAU) | Acetic Anhydride | Neat | 100 | 75 | 95 : 5 | [3] |

| Hf(OTf)₄ | Acetic Anhydride | LiCl/DCE | 80 | 90 | 96 : 4 | [4] |

Key Insight: The jump from 90:10 (AlCl₃) to 99:1 (H-Beta) represents a reduction in impurity load by a factor of 10, significantly reducing the cost of purification.

Mechanism Visualization

Visual 2: Shape Selectivity in Zeolite Pores This diagram illustrates why the ortho-isomer is suppressed. The narrow pore channels of Zeolite Beta physically prevent the formation of the bulky transition state required for ortho-substitution.

Caption: Schematic of Transition State Shape Selectivity inside Zeolite H-Beta channels.

References

-

BenchChem Technical Support. A Comparative Guide to Catalysts for Friedel-Crafts Acylation. BenchChem, 2025.[1][7][8] Link

-